molecular formula C12H16O3 B13831920 2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol CAS No. 4379-18-4

2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol

Cat. No.: B13831920
CAS No.: 4379-18-4
M. Wt: 208.25 g/mol
InChI Key: RRJZBWCMQLDFRF-UHFFFAOYSA-N
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Description

2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol is a substituted 1,3-dioxolane derivative characterized by a dioxolane ring substituted with a methyl group, an ortho-tolyl (2-methylphenyl) group, and a hydroxymethyl (-CH₂OH) group at the 4-position. This compound belongs to a class of cyclic acetals and ketals, which are widely studied for their stability, solubility, and applications in pharmaceuticals, agrochemicals, and fragrances .

Properties

CAS No.

4379-18-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

[2-methyl-2-(2-methylphenyl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C12H16O3/c1-9-5-3-4-6-11(9)12(2)14-8-10(7-13)15-12/h3-6,10,13H,7-8H2,1-2H3

InChI Key

RRJZBWCMQLDFRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(OCC(O2)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol typically involves the reaction of o-tolyl aldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Solvents: Common solvents include toluene or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents may vary to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The dioxolane ring and the hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the interacting species.

Comparison with Similar Compounds

2-Methyl-2-isobutyl-1,3-dioxolane-4-methanol (CAS 5660-53-7)

  • Molecular Formula : C₉H₁₈O₃
  • Key Properties :
    • Boiling point: 234.1°C at 760 mmHg
    • Density: 0.974 g/cm³
    • Refractive index: 1.432
    • Aqueous solubility: 7.701E-01 g/L (20°C, in 0.0001M Na₂CO₃)
  • Toxicity : Acute oral LD₅₀ in mice >2,000 mg/kg; low ecotoxicity (EC₅₀ for Daphnia magna: 1,203.7 mg/L at 48 h) .
  • Applications : Listed in Australia’s AIIC for industrial use, likely as a solvent or intermediate in pesticide formulations .

2-Ethyl-2-phenyl-1,3-dioxolane-4-methanol (CAS 1135-70-2)

  • Molecular Formula : C₁₂H₁₆O₃
  • Key Properties: Structural distinction: A phenyl group replaces the o-tolyl group, altering electronic and steric profiles. Applications: Potential use in fragrance formulations (e.g., jasmin-like scents) due to aromaticity .

2-Methyl-2-pentyl-1,3-dioxolane-4-methanol (CAS 4361-59-5)

  • Molecular Formula : C₁₀H₂₀O₃
  • Key Properties :
    • Higher hydrophobicity due to the pentyl chain.
    • Solubility: 9.583E+00 g/L (25°C, in 0.0001M Na₂CO₃), significantly higher than the isobutyl analog .

Physicochemical Properties

Solubility Trends

  • Alkyl chain length inversely correlates with aqueous solubility. For example: 2-Methyl-2-heptyl-1,3-dioxolane-4-methanol (CAS 5660-50-4): 0.7701 g/L . 2-Methyl-2-pentyl analog: 9.583 g/L .
  • Aromatic substituents (e.g., phenyl or o-tolyl) reduce solubility compared to alkyl groups due to increased hydrophobicity .

Thermal Stability

  • Boiling points increase with molecular weight and branching. For example:
    • 2-Methyl-2-isobutyl analog : 234.1°C .
    • Ethyl-2-methyl-1,3-dioxolane-2-yl-acetate (CAS 6413-10-1) : Lower boiling point (~200°C) due to ester functionality .

Toxicity and Environmental Impact

  • Acute Toxicity: 2-Methyl-2-isobutyl-1,3-dioxolane-4-methanol shows low acute toxicity (LD₅₀ >2,000 mg/kg), comparable to propylene carbonate (LD₅₀ ~7,000 mg/kg) .
  • Ecotoxicity :
    • EC₅₀ values for Daphnia magna range from 590–1,534 mg/L, indicating moderate environmental risk .

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